8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL
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Overview
Description
8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL is an organic compound with the molecular formula C10H13NO It is a derivative of naphthalene, featuring an amino group at the 8th position and a hydroxyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL typically involves the reduction of a corresponding nitro compound or the amination of a hydroxylated naphthalene derivative. One common method includes the catalytic hydrogenation of 8-nitro-5,6,7,8-tetrahydronaphthalen-2-OL in the presence of a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amino group can be reduced to form a corresponding amine derivative.
Substitution: The amino and hydroxyl groups can participate in various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 8-Keto-5,6,7,8-tetrahydronaphthalen-2-OL or 8-carboxy-5,6,7,8-tetrahydronaphthalen-2-OL.
Reduction: 8-Amino-5,6,7,8-tetrahydronaphthalen-2-amine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL is not well-documented. its structural features suggest it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydronaphthalen-2-OL
- 8-Amino-5,6,7,8-tetrahydronaphthalen-1-OL
- 5,6,7,8-Tetrahydronaphthalen-2-amine
Uniqueness
8-Amino-5,6,7,8-tetrahydronaphthalen-2-OL is unique due to the presence of both an amino group and a hydroxyl group on the naphthalene ring, which allows for diverse chemical reactivity and potential biological activity. This dual functionality distinguishes it from other similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
8-amino-5,6,7,8-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQYMLTXGOSXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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